10Z-Hexadecenal
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Overview
Description
10Z-Hexadecenal: is a natural aldehyde with the chemical formula C16H30O . It is emitted by plants in response to insect attacks and is a major component of the pheromone blend that attracts certain moth species, such as the crambid moth, Cydia pomonella
Preparation Methods
Synthetic Routes and Reaction Conditions: 10Z-Hexadecenal can be synthesized from linoleic acid and stearic acid, which are its biosynthetic precursors. The process involves chain-shortening and functional group transformation . The deuterium label of D11-linoleic acid is incorporated into the pheromone compound and its putative acyl precursor, demonstrating that the pheromone compound is biosynthesized from linoleic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced for research purposes and not for large-scale industrial use .
Chemical Reactions Analysis
Types of Reactions: 10Z-Hexadecenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce this compound to the corresponding alcohol.
Substitution: Nucleophilic reagents can be used to substitute the aldehyde group with other functional groups.
Major Products Formed:
Oxidation: Hexadecanoic acid
Reduction: 10-Hexadecenol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10Z-Hexadecenal has several scientific research applications, including:
Chemistry: Used as a model compound to study aldehyde reactions and mechanisms.
Biology: Studied for its role in plant-insect interactions and as a component of insect pheromones.
Industry: Investigated for its potential use in creating synthetic pheromones for pest management
Mechanism of Action
The mechanism by which 10Z-Hexadecenal exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a pheromone by binding to receptors in the olfactory system of insects, thereby influencing their behavior. The compound has been shown to attract certain moth species, making it a potential tool for pest control .
Comparison with Similar Compounds
(7Z,10Z)-7,10-Hexadecadienal: Another pheromone compound biosynthesized from linoleic acid.
Hexadecanal: A fatty aldehyde with similar structural properties but different biological functions
Uniqueness: Its ability to attract specific moth species distinguishes it from other similar compounds .
Properties
IUPAC Name |
(Z)-hexadec-10-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLCOWKIHZCSCF-SREVYHEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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